N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide
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Overview
Description
N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide: is a complex organic compound that features a naphtho[1,2-d]thiazole moiety linked to a 3-nitrobenzamide group
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential antimicrobial activity against various bacterial and fungal strains.
Drug Development: It is being investigated for its potential use in developing new pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.
Industry:
Dyes and Pigments: The compound can be used as a precursor in the synthesis of dyes and pigments due to its chromophoric properties.
Electronics: It may be used in the development of organic semiconductors for electronic devices.
Mechanism of Action
Target of Action
Thiazole derivatives, which n-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide is a part of, have been reported to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, which can lead to different biological outcomes .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they may have various molecular and cellular effects .
Action Environment
The action of thiazole derivatives can be influenced by various factors, including the chemical environment .
Biochemical Analysis
Biochemical Properties
It is known that the thiazole ring, a key component of this compound, can interact with various biomolecules and affect biological outcomes . The substituents at different positions on the thiazole ring can alter these interactions and the therapeutic outcomes of the compound .
Cellular Effects
N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide has been found to have effects on cellular processes. For instance, it has been reported to activate KCa2 and KCa3.1 potassium channels, which are involved in modulating calcium-signaling cascades and membrane potential . This activation can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is related to its activation of KCa2 and KCa3.1 potassium channels . This activation can lead to changes in gene expression and enzyme activity, affecting the overall function of the cell .
Temporal Effects in Laboratory Settings
It is known that the compound can potentiate the endothelium-derived hyperpolarizing factor response, which can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been reported that the compound can lower blood pressure in mice, suggesting potential therapeutic applications for hypertension .
Metabolic Pathways
Given its activation of potassium channels, it is likely that the compound interacts with enzymes and cofactors involved in cellular metabolism .
Transport and Distribution
Given its effects on cellular processes, it is likely that the compound interacts with transporters or binding proteins that influence its localization or accumulation .
Subcellular Localization
Given its activation of potassium channels, it is likely that the compound is localized to specific compartments or organelles where these channels are present .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with naphtho[1,2-d]thiazole and 3-nitrobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction between the naphtho[1,2-d]thiazole and 3-nitrobenzoyl chloride.
Procedure: The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain pure N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Comparison with Similar Compounds
Naphtho[1,2-d]thiazol-2-ylamine: This compound is structurally similar but lacks the nitrobenzamide group.
2-substituted benzothiazoles: These compounds share the thiazole ring and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness: N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide is unique due to the presence of both the naphtho[1,2-d]thiazole and 3-nitrobenzamide moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3S/c22-17(12-5-3-6-13(10-12)21(23)24)20-18-19-16-14-7-2-1-4-11(14)8-9-15(16)25-18/h1-10H,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLQOLFEICIPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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